1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol
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Overview
Description
1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol is a chemical compound with the molecular formula C15H10Br2N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of bromine atoms on the phenyl rings and a hydroxyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol can be synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with 4-bromobenzoyl chloride to form 1,3-bis(4-bromophenyl)-1H-pyrazole. Finally, the hydroxyl group is introduced through a reaction with a suitable hydroxylating agent .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step in the synthetic route .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming 1,3-diphenyl-1H-pyrazol-4-ol.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1,3-diphenyl-1H-pyrazol-4-ol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-bromophenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
1,3-Bis(4-bromophenyl)-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol is unique due to the presence of the hydroxyl group on the pyrazole ring, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H10Br2N2O |
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Molecular Weight |
394.06 g/mol |
IUPAC Name |
1,3-bis(4-bromophenyl)pyrazol-4-ol |
InChI |
InChI=1S/C15H10Br2N2O/c16-11-3-1-10(2-4-11)15-14(20)9-19(18-15)13-7-5-12(17)6-8-13/h1-9,20H |
InChI Key |
NKPSUGDJZJPEQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
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